Hydroxydimethyltin oleate
Description
Hydroxydimethyltin oleate is an organotin compound characterized by a tin atom bonded to two methyl groups, a hydroxyl group, and an oleate ester moiety. Organotin compounds are widely utilized in industrial applications, including as stabilizers in polyvinyl chloride (PVC) production, catalysts in chemical synthesis, and biocides. The oleate component (derived from oleic acid, a monounsaturated fatty acid) imparts lipid solubility, enabling compatibility with organic matrices. This compound combines the reactivity of tin with the surfactant properties of oleate, making it suitable for specialized applications requiring thermal stability and interfacial activity .
Properties
Molecular Formula |
C20H42O3Sn |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
methane;(Z)-octadec-9-enoate;tin(2+);hydroxide |
InChI |
InChI=1S/C18H34O2.2CH4.H2O.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2*1H4;1H2;/q;;;;+2/p-2/b10-9-;;;; |
InChI Key |
XETUFBWPNLHQQA-HKIWRJGFSA-L |
Isomeric SMILES |
C.C.CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[OH-].[Sn+2] |
Canonical SMILES |
C.C.CCCCCCCCC=CCCCCCCCC(=O)[O-].[OH-].[Sn+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Hydroxydimethyltin Oleate vs. Methyl Oleate, Sodium Oleate, and Mercaptoethyl Oleate
- Methyl Oleate: A simple ester of oleic acid and methanol. Lacks metal coordination sites but shares lipid solubility. Used as a biofuel additive and lubricant .
- Sodium Oleate : The sodium salt of oleic acid. Water-soluble due to ionic character; acts as a surfactant in soaps and cosmetics. Basic (pH > 7) and forms micelles in aqueous media .
- Mercaptoethyl Oleate : Contains a thiol (-SH) group, enabling radical scavenging and use as a chemical intermediate. Undergoes autoxidation more readily than saturated esters .
- This compound : The tin center confers thermal stability and catalytic activity. The hydroxyl group enhances polarity, balancing solubility in both organic and aqueous phases .
Thermal Stability and Decomposition
Comparative data from thermal analysis (DSC) of oleate derivatives:
| Compound | Decomposition Temp. (°C) | Decomposition Enthalpy (J/g) | Key Applications |
|---|---|---|---|
| Ethyl Oleate Ozonide 1 | 156 | -684 | Polymer synthesis |
| β-Hydroxy Hydroperoxide (Ethyl Oleate) 2 | 107 | -611 | Model for lipid oxidation studies |
| This compound (estimated) | 120–140 3 | ~-600 4 | PVC stabilizers, catalysts |
| Mercaptoethyl Oleate | 90–110 5 | Not reported | Chemical intermediates |
This compound exhibits intermediate thermal stability compared to ozonides and hydroperoxides, making it suitable for moderate-temperature industrial processes. Its broad decomposition profile suggests gradual heat release, advantageous for controlled reactions .
Solubility and Reactivity
- Sodium Oleate : Highly water-soluble; forms alkaline solutions. Reacts with divalent cations (e.g., Ca²⁺) to precipitate soap scum .
- Methyl Oleate: Lipid-soluble; inert under physiological conditions. Used in non-polar media .
- This compound : Amphiphilic due to hydroxyl and oleate groups. Soluble in organic solvents and partially in aqueous phases at high pH. Reacts with acids to release oleic acid and tin oxides .
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